molecular formula C7H5F5O3 B2976005 4-(pentafluoroethyl)oxane-2,6-dione CAS No. 2228993-69-7

4-(pentafluoroethyl)oxane-2,6-dione

Cat. No.: B2976005
CAS No.: 2228993-69-7
M. Wt: 232.106
InChI Key: YBKLQKIRKBDJFG-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)oxane-2,6-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a pentafluoroethyl group attached to an oxane-2,6-dione ring, which imparts distinct chemical and physical properties.

Scientific Research Applications

4-(Pentafluoroethyl)oxane-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentafluoroethyl)oxane-2,6-dione typically involves the introduction of a pentafluoroethyl group into an oxane-2,6-dione framework. This can be achieved through various synthetic routes, including:

    Nucleophilic substitution reactions: Utilizing pentafluoroethyl halides as the source of the pentafluoroethyl group.

    Electrophilic addition reactions: Employing pentafluoroethyl cations to react with oxane-2,6-dione derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoroethyl)oxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Including halides and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxane-2,6-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce alcohols or other reduced forms of the compound.

    Substitution: Results in the formation of new compounds with different functional groups replacing the pentafluoroethyl group.

Mechanism of Action

The mechanism of action of 4-(pentafluoroethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity, leading to various effects, such as:

    Enzyme inhibition: By binding to active sites and altering enzyme activity.

    Receptor modulation: Interacting with receptors to modulate their function.

    Signal transduction: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoroethyl)oxane-2,6-dione: Similar structure but with a trifluoroethyl group instead of a pentafluoroethyl group.

    4-(Hexafluoroethyl)oxane-2,6-dione: Contains a hexafluoroethyl group, leading to different chemical properties.

Uniqueness

4-(Pentafluoroethyl)oxane-2,6-dione is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O3/c8-6(9,7(10,11)12)3-1-4(13)15-5(14)2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLQKIRKBDJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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